1-Benzyl-4-methoxy-5-aza-2-oxindole

Description

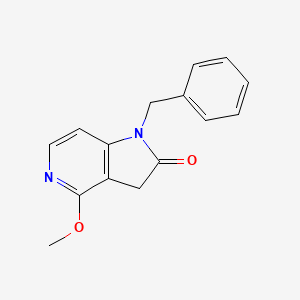

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methoxy-3H-pyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-15-12-9-14(18)17(13(12)7-8-16-15)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBHUAUQQVOABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157038 | |

| Record name | 1,3-Dihydro-4-methoxy-1-(phenylmethyl)-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-28-8 | |

| Record name | 1,3-Dihydro-4-methoxy-1-(phenylmethyl)-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methoxy-1-(phenylmethyl)-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Benzyl 4 Methoxy 5 Aza 2 Oxindole Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aza-Oxindole Ring

The aromatic pyridine (B92270) portion of the aza-oxindole ring is subject to both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is significantly modulated by the fused lactam ring and the substituents present.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic attack. This deactivation is further intensified by the electron-withdrawing nature of the adjacent carbonyl group in the lactam ring. Consequently, harsh conditions are typically required for electrophilic substitutions. The reaction requires a potent electrophile, often termed a "super-electrophile," to overcome the stability of the aromatic system. youtube.com The position of electrophilic attack will be directed by the existing substituents. The 4-methoxy group is an activating, ortho-para directing group, while the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), a critical reaction for the amination and functionalization of electron-poor arenes. nih.govnih.gov These reactions typically proceed via a two-step addition-elimination mechanism involving a stable anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies have shown that many SNAr reactions can also occur through a concerted or borderline mechanism. nih.gov The presence of a good leaving group at a position activated by the ring nitrogen (ortho or para) is usually necessary. A notable example of an SNAr reaction in the synthesis of aza-oxindoles is the Truce-Smiles rearrangement, an intramolecular reaction that has been used to construct the core aza-oxindole skeleton from substituted pyridine substrates. researchgate.net

Transformations Involving the C2-Oxo Group and N1-Benzyl Moiety

The lactam functionality, specifically the C2-oxo group, and the N1-benzyl protecting group are key sites for chemical transformations.

The C2-carbonyl group, being part of a lactam, is generally less reactive than a ketone but can still undergo various reactions. A significant transformation is the oxidative fragmentation and skeletal rearrangement of the oxindole (B195798) core. For instance, copper-catalyzed C-H peroxidation at the C3 position can lead to a base-mediated fragmentation of the C2-C3 bond. caltech.edu This process generates a reactive 2-acylphenylisocyanate intermediate, which can then be trapped by nucleophiles to form different heterocyclic systems or aniline (B41778) derivatives. caltech.edu This type of transformation highlights the potential for converting the oxindole scaffold into structurally distinct molecules. caltech.edu

The N1-benzyl group is typically installed as a protecting group. Its primary reactive role is its removal (debenzylation) to free the N1 position for further functionalization. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or other reductive methods. The presence of the N1-benzyl group in compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is crucial for its biological activity, and its synthesis involves the alkylation of the piperidine (B6355638) nitrogen with a benzyl (B1604629) halide. nih.govresearchgate.net

Reactions at the C3 Position and Exocyclic Double Bonds

The C3 position of the aza-oxindole core is highly versatile. It can be readily functionalized, and the introduction of an exocyclic double bond at this position opens up a vast array of subsequent chemical transformations.

Derivatives of 1-benzyl-4-methoxy-5-aza-2-oxindole bearing an exocyclic double bond at the C3 position (3-alkylidene-aza-oxindoles) are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction is a powerful tool for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org

A prominent example is the reaction with azomethine ylides, which can be generated in situ from α-amino acids. beilstein-journals.org This leads to the formation of complex spirocyclic pyrrolidine-aza-oxindole scaffolds. researchgate.net These spiro compounds are of significant interest due to their prevalence in biologically active natural products. beilstein-journals.org The reaction proceeds with high diastereoselectivity, affording structurally complex molecules from relatively simple starting materials. beilstein-journals.orgresearchgate.net Similarly, nitrile oxides can react with α-methylene lactams in asymmetric 1,3-dipolar cycloadditions to furnish spirocyclic isoxazolines. nih.gov

Table 1: Examples of Cycloaddition Reactions with Aza-Oxindole Derivatives This table is representative of cycloaddition reactions on the general oxindole scaffold, which are applicable to aza-oxindole derivatives.

| 1,3-Dipole | Dipolarophile | Product Type | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Azomethine Ylide | 3-Alkylideneoxindole | Spiro[pyrrolidine-3,3'-oxindole] | In situ generation, heat | Access to complex, alkaloid-inspired spirocyclic scaffolds. researchgate.net |

| Nitrile Oxide | α-Methylene Lactam | Spiro[isoxazoline-5,3'-lactam] | Mg(OTf)₂ / Ligand | Enantioselective synthesis of spirocyclic isoxazolines. nih.gov |

| Diazoacetate | α-Methylene Lactam | Spiro[pyrazoline-5,3'-lactam] | Mg(OTf)₂ / Ligand | Asymmetric synthesis of chiral spiro-pyrazoline lactams. nih.gov |

| Pyridinium Ylide | 3-Alkenyl Oxindole | Spiro[indolizine-1,3'-oxindole] | Base (e.g., Et₃N) | High yield and diastereoselective formation of spiroindolizidine-oxindoles. researchgate.net |

The electron-deficient exocyclic double bond of 3-alkylidene-aza-oxindoles also serves as an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles. commonorganicchemistry.com

The aza-Michael addition , involving the addition of a nitrogen nucleophile, is particularly noteworthy. commonorganicchemistry.comntu.edu.sg This reaction is a highly efficient method for C-N bond formation and has been used to synthesize β-amino acid derivatives and other nitrogen-containing compounds. mdpi.comnih.gov The reaction can be catalyzed by bases like DBU or cesium carbonate and can even be performed under solvent-free conditions, sometimes promoted by microwave irradiation. mdpi.comnih.gov Intramolecular aza-Michael additions are powerful strategies for constructing heterocyclic rings, including piperidines and indoles. ntu.edu.sgacs.orgacs.org

In some cases, anti-Michael addition can occur. For example, the reaction of 2-arylmethylidene-1,3-indandiones with 2-aminothiophenol (B119425) can yield both the expected Michael addition product and an "anti-Michael" adduct, leading to different heterocyclic systems. scirp.org This dual reactivity allows for the synthesis of diverse molecular scaffolds from the same starting materials.

Table 2: Examples of Michael Addition Reactions with Aza-Oxindole Derivatives This table is representative of Michael addition reactions on related scaffolds, which are applicable to aza-oxindole derivatives.

| Nucleophile | Michael Acceptor | Product Type | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Pyrazoles, Benzotriazoles (Azoles) | α,β-Unsaturated Malonates | N-Substituted Azole Derivatives | Cs₂CO₃ | Efficient C-N bond formation for synthesis of azole derivatives. nih.gov |

| Benzylamine | α,β-Unsaturated Esters | β-Amino Esters | DBU, Microwaves | Rapid and efficient synthesis of β-amino ester precursors. mdpi.com |

| Primary Amines (intramolecular) | Alkynyl-containing Conjugated System | Indole (B1671886) Derivatives | Base or Acid | Cascade reaction involving intramolecular aza-Michael addition to form indole core. acs.orgacs.org |

| Pyrazolin-5-ones | α,β-Unsaturated Ketones | Substituted Pyrazole (B372694) Adducts | Chiral Primary Amine | Enantioselective synthesis of hybrid molecules bearing pyrazole moieties. beilstein-journals.org |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. researchgate.net The 7-azaindole (B17877) scaffold, a close relative of the 5-aza-oxindole system, has been the subject of extensive research in this area. researchgate.netnih.gov

Metal-catalyzed reactions, particularly using palladium, rhodium, and Lewis acids, are common. mdpi.com These methods allow for the regioselective introduction of aryl, alkyl, and other functional groups at various positions on the ring. researchgate.net For instance, Pd-catalyzed direct C-H arylation of N-methyl-7-azaindole at the C-2 position has been achieved at room temperature using arylboronic acids. researchgate.net Lewis acids like AlCl₃ and Sc(OTf)₃ can catalyze the addition of 2-substituted azaarenes to imines via C-H bond activation, providing a route to important medicinal heterocycles. These strategies offer a streamlined approach to building molecular complexity on the aza-oxindole framework.

Rearrangement Reactions within the Aza-Oxindole System

The aza-oxindole skeleton can participate in or be synthesized via several types of rearrangement reactions, leading to novel structural frameworks.

The Truce-Smiles rearrangement is a base-promoted intramolecular nucleophilic aromatic substitution that can be used to synthesize aza-oxindoles from appropriately substituted pyridine precursors. researchgate.net This reaction involves the migration of an aryl group and subsequent cyclization.

The aza-Achmatowicz rearrangement , which typically involves the oxidative rearrangement of a furfuryl amine, provides access to functionalized piperidine derivatives. researchgate.net Coupling this rearrangement with an intermolecular aza-Friedel–Crafts reaction with indoles allows for the direct linkage of indoles to hydroxypiperidines, constructing a core structure common to many alkaloids. rsc.org

Furthermore, skeletal rearrangements can occur as a consequence of other transformations. As mentioned previously, the oxidative fragmentation of the oxindole ring can lead to intermediates that undergo subsequent rearrangements to form entirely new heterocyclic systems, such as quinolinones. caltech.edu Aza-Claisen rearrangements have also been explored for the synthesis of complex aza-tricyclic ring systems. bme.huresearchgate.net

Structure Activity Relationship Sar Studies of Aza Oxindole Scaffolds with Emphasis on 1 Benzyl 4 Methoxy 5 Aza 2 Oxindole Analogs

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape and stereochemistry of aza-oxindole derivatives are critical determinants of their biological activity. Many potent aza-oxindole analogs, particularly those targeting protein-protein interactions like the p53-MDM2 pathway, feature a spirocyclic center at the C3 position of the oxindole (B195798) core. sioc-journal.cnmdpi.com This creates a rigid three-dimensional structure with defined stereochemistry, which is often essential for precise interaction with the target protein.

The synthesis of spiro-oxindoles frequently results in multiple stereoisomers, and their separation and individual biological evaluation are crucial for understanding SAR. For instance, stereocontrolled [3+2]-cycloaddition reactions are employed to synthesize specific stereoisomers of spiro[oxindole-3,2′-pyrrolidines]. mdpi.com The spatial orientation of substituents on the spirocyclic ring dictates how the molecule fits into the binding pocket of a protein. Molecular docking and dynamics simulations have shown that specific enantiomers or diastereomers of spiro-oxindoles form more stable and effective interactions with their targets, such as the MDM2 protein. sioc-journal.cnnih.gov The chirality at the C3 position profoundly influences the orientation of key pharmacophoric groups, thereby affecting binding affinity and efficacy.

Influence of N1-Benzyl Substitution on Receptor Binding and Efficacy

The substituent at the N1 position of the aza-oxindole core plays a significant role in modulating pharmacological activity. The benzyl (B1604629) group, as seen in the title compound, is a common N1-substituent in many biologically active oxindole series. nih.govnih.govnih.gov

The N1-benzyl group can influence activity through several mechanisms:

Steric Bulk and Lipophilicity: The benzyl group adds steric bulk and increases the lipophilicity of the molecule. This can enhance binding through hydrophobic interactions with the target protein and improve membrane permeability. SAR studies on various oxindole derivatives have shown that N-benzylation can lead to increased potency compared to N-unsubstituted or N-alkylated analogs. nih.govresearchgate.net

In the development of acetylcholinesterase inhibitors, for example, the 1-benzylpiperidine (B1218667) moiety is a key structural feature, with the benzyl group contributing to potent inhibitory activity. nih.govnih.govcapes.gov.br Similarly, for anti-inflammatory oxindole esters, N-benzyl substitution was explored to enhance biological activity compared to N-unsubstituted analogs. nih.gov

Role of C4-Methoxy Substitution in Modulating Biological Response

Substitution on the aromatic ring of the aza-oxindole scaffold is a critical strategy for fine-tuning biological activity, and the methoxy (B1213986) group is a particularly important substituent. chim.it The position of the methoxy group can dramatically alter both the potency and the mode of action of the compound. nih.gov

The C4-methoxy group in 1-Benzyl-4-methoxy-5-aza-2-oxindole can exert its influence in several ways:

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can modulate the pKa of the molecule and its ability to form hydrogen bonds or other electronic interactions with the target. chim.it

Direct Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a direct interaction with amino acid residues in the active site of a target protein.

Metabolic Stability: Methoxy groups can influence the metabolic profile of a compound. They can be sites of metabolism (O-demethylation), but their presence can also block metabolism at adjacent positions.

Conformational Effects: A methoxy group at the C4 position can sterically interact with the N1-substituent, potentially influencing the preferred conformation of the molecule.

Studies on indolyl-pyridinyl-propenones, which share structural similarities with the oxindole core, have demonstrated that the position of a methoxy group on the indole (B1671886) ring is crucial. Shifting the methoxy group from the 5-position to the 6-position switched the biological activity from inducing a specific type of cell death (methuosis) to causing microtubule disruption. nih.gov In another study, a 4-methoxy substitution on an indole moiety was found to be highly potent against prostate cancer cell lines. chim.it

| Compound Series | Substitution Position | Observed Effect on Activity | Reference |

| Indolyl-pyridinyl-propenones | 5-Methoxy vs. 6-Methoxy | Switched mechanism from methuosis induction to microtubule disruption | nih.gov |

| Indole Derivatives | 4-Methoxy | Potent activity against prostate cancer cell lines (DU-145) | chim.it |

| Acetylcholinesterase Inhibitors | 5,6-Dimethoxy (indan-based) | High potency and selectivity for AChE | nih.gov |

Effects of the 5-Aza Nitrogen Atom on Pharmacological Profiles

The replacement of a carbon atom with a nitrogen atom in the aromatic ring of the oxindole scaffold, creating an aza-oxindole, significantly alters the physicochemical and pharmacological properties of the molecule. researchgate.net This bioisosteric replacement is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and target engagement. researchgate.net

Key effects of the 5-aza nitrogen include:

Altered Electron Distribution: The nitrogen atom is more electronegative than carbon and introduces a dipole moment into the aromatic system. This changes the electron distribution and can affect the binding interactions of the entire scaffold.

Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the biological target that is not possible with a standard oxindole. researchgate.net This can lead to increased binding affinity and selectivity.

Improved Physicochemical Properties: The introduction of a nitrogen atom generally increases the polarity and aqueous solubility of a compound. researchgate.net This can lead to improved pharmacokinetic properties, such as better absorption and distribution.

Modified Acidity/Basicity: The aza-nitrogen imparts basicity to the aromatic ring, which can influence the ionization state of the molecule at physiological pH, affecting how it interacts with targets and crosses biological membranes.

However, the introduction of an aza-group does not always lead to improved activity. In a study of anti-inflammatory agents, a series of indole-2-ones showed greater activity than their 7-aza-2-oxindole counterparts. nih.govnih.gov Quantitative SAR analysis suggested that higher molecular polarizability and a lower partition coefficient in the standard indole-2-one series were more favorable for the observed anti-inflammatory activity. nih.govnih.gov

Contributions of Other Substituents on the Aza-Oxindole Core to Structure-Activity Relationships

In a study of anti-inflammatory oxindole derivatives, the nature of the substituent on a phenyl ring attached at the C3-position was critical. Electron-donating groups on this phenyl ring led to strong anti-inflammatory activity, while electron-withdrawing groups resulted in a decrease in activity. nih.gov This highlights the importance of electronic properties of distal substituents in modulating the biological response.

Mechanistic and Computational Investigations of 1 Benzyl 4 Methoxy 5 Aza 2 Oxindole

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like 1-Benzyl-4-methoxy-5-aza-2-oxindole. epstem.net Methods such as B3LYP and B3PW91 are employed to optimize the molecular geometry and predict spectroscopic properties like ¹H-NMR and ¹³C-NMR chemical shifts. epstem.net These theoretical calculations are often correlated with experimental data to validate the computational models. epstem.net

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, indicating regions susceptible to electrophilic and nucleophilic attack. nih.gov This is crucial for predicting how the molecule might interact with biological macromolecules.

Mulliken Charges: These calculations provide the partial charges on each atom within the molecule, further clarifying its electronic properties. nih.gov

By analyzing these quantum chemical descriptors, researchers can elucidate potential reaction pathways and understand the stability of the this compound structure.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biointerfaceresearch.comimpactfactor.org For this compound, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its activity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the structure of the target protein is obtained from databases like the Protein Data Bank (PDB). nih.gov

Docking Simulation: Software is used to fit the ligand into the active site of the protein, generating various possible binding poses. chemrevlett.com

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. nih.gov The interactions between the ligand and the protein's amino acid residues are then analyzed. nih.gov

These studies have been applied to various targets, including enzymes like peptide deformylase and receptors like the estrogen receptor alpha, to explore the potential antimicrobial and anticancer activities of related compounds. impactfactor.orgchemrevlett.com

In Silico Prediction of Activity Spectra (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. nih.govresearchgate.net This prediction is founded on the structure-activity relationships derived from a large training set of biologically active compounds. researchgate.net

For this compound, a PASS analysis would generate a list of potential pharmacological effects and mechanisms of action. The results are presented as a pair of probabilities:

Pa (Probability to be active): The likelihood that the compound exhibits a particular activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity.

A higher Pa value suggests a greater probability of the predicted activity. researchgate.net This tool can help prioritize further experimental testing by identifying the most likely biological activities of the compound. nih.govresearchgate.net The accuracy of PASS predictions is generally high, with an average accuracy of about 95% based on leave-one-out cross-validation. nih.gov

Computational Studies on ADMET Parameters and Drug Likeness

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico tools play a significant role in predicting these properties early in the drug discovery process, saving time and resources. biointerfaceresearch.com

For 1-Benzyl-4-methoxy-5-aaza-2-oxindole, computational ADMET studies would typically assess:

Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) are calculated to evaluate drug-likeness based on frameworks like Lipinski's Rule of Five. nih.govthesciencein.org

Absorption: Prediction of properties like human intestinal absorption and blood-brain barrier (BBB) penetration. nih.govnih.gov

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity. nih.gov

Various online platforms and software, such as SwissADME and admetSAR, are utilized for these predictions. nih.govnih.gov These tools help in identifying potential liabilities of the compound and guide its optimization to improve its pharmacokinetic profile. nih.gov

Table 1: Representative ADMET Parameters and Their Significance

| Parameter | Significance |

| Molecular Weight | Influences absorption and distribution. |

| LogP | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and cell permeability. |

| Human Intestinal Absorption | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound reaching the central nervous system. |

| CYP450 Inhibition | Predicts potential drug-drug interactions. |

| Toxicity Risks | Flags potential for adverse effects like mutagenicity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and known active compounds targeting a specific receptor. This model can then be used for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features and, therefore, potential similar biological activity. researchgate.net This approach is a powerful tool for discovering novel lead compounds. researchgate.net The process aids in expanding the chemical diversity of potential drug candidates.

Applications of the 1 Benzyl 4 Methoxy 5 Aza 2 Oxindole Scaffold in Medicinal Chemistry Research

Design and Synthesis of Kinase Inhibitors Incorporating the Aza-Oxindole Scaffold

The aza-oxindole framework is recognized as a "privileged structure" in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The substitution of a carbon atom with a nitrogen atom in the indole (B1671886) ring to form an azaindole can improve properties like aqueous solubility and pharmacokinetic profiles. researchgate.net This has led to the extensive use of azaindole derivatives in the development of inhibitors for various protein kinases. nih.gov

The synthesis of aza-oxindole derivatives can be achieved through methods like the copper-mediated oxidative coupling of Csp2–H and Csp3–H centers. rsc.org The strategic design of these molecules often involves creating hybrid structures that combine the aza-oxindole core with other pharmacologically active moieties to enhance their inhibitory potential and selectivity. nih.gov For instance, the development of meriolins, which are hybrids of variolin and meridianin, has resulted in potent cyclin-dependent kinase (CDK) inhibitors. researchgate.net

Researchers have successfully developed various azaindole-based inhibitors targeting specific kinases involved in cancer progression, such as:

DYRK1A inhibitors: Synthesized via a novel Fischer reaction. nih.gov

IKK2 inhibitors: Optimized to produce derivatives with good selectivity and oral bioavailability. nih.gov

JAK kinase inhibitors: Including the clinical candidate decernotinib, synthesized using a Suzuki cross-coupling reaction. nih.govresearchgate.net

The binding modes of these inhibitors are often elucidated through X-ray crystallography, providing structural insights that guide the design of more potent and selective compounds. nih.gov

Development of Anti-Inflammatory Agents

The aza-oxindole scaffold has been investigated for its potential in developing novel anti-inflammatory agents. researchgate.net Research has shown that derivatives of 7-aza-2-oxindole exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

In one study, a series of indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.govnih.gov While the indole-2-one series generally showed greater activity, the study provided valuable structure-activity relationship (SAR) data for the aza-oxindole series. nih.gov The anti-inflammatory effects of these compounds are linked to the inhibition of key inflammatory mediators, including COX-2, PGES, and iNOS. nih.govnih.gov The development of hybrid molecules incorporating aza-heterocycles is a promising strategy for creating more efficacious anti-inflammatory drugs. acs.org

Contributions to Anti-Microbial and Anti-Mycobacterial Research

The aza-oxindole scaffold has demonstrated significant potential in the development of antimicrobial and anti-mycobacterial agents. Several studies have reported the synthesis of oxindole (B195798) and aza-oxindole derivatives with notable activity against various microorganisms. nih.govnih.govsemanticscholar.org

Specifically in anti-mycobacterial research, 1,4-azaindoles have emerged as a potent class of inhibitors against Mycobacterium tuberculosis. nih.govresearchgate.net These compounds act as noncovalent inhibitors of decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.govresearchgate.net Lead optimization of this series has resulted in compounds with improved metabolic stability and pharmacokinetic profiles. nih.gov Furthermore, some azaisoindolinone derivatives have been shown to inhibit the in vitro activity of InhA, another key enzyme in Mycobacterium tuberculosis. nih.gov

The antimicrobial activity of oxindole derivatives has been observed against a range of bacteria, including Staphylococcus aureus and Neisseria gonorrhoeae. researchgate.netdntb.gov.ua The synthesis of new oxindole derivatives continues to be an active area of research to identify compounds with improved efficacy against resistant microbial strains. researchgate.netdntb.gov.ua

Neuroprotective and Neurodegenerative Disease Research

The aza-oxindole scaffold has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases. For example, the 7-azaindole (B17877) derivative URMC-099 has demonstrated neuroprotective and anti-neuroinflammatory effects in models of HIV-1 associated neurocognitive disorders (HAND) by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov

Furthermore, research into marine-derived indole-based compounds has led to the synthesis of phidianidine-based derivatives with neuroprotective effects against neurotoxicity induced by amyloid-β peptide, hydrogen peroxide, and oxygen-glucose deprivation. nih.gov These findings suggest that the aza-oxindole scaffold could be a valuable starting point for the development of novel therapies for neurodegenerative conditions like Alzheimer's disease. nih.gov

Applications in Anticancer Agent Development

The aza-oxindole scaffold is a prominent feature in the development of anticancer agents, largely due to its role as a kinase inhibitor. nih.govresearchgate.net The FDA-approved multi-kinase inhibitor sunitinib, which features an oxindole core, has spurred extensive research into oxindole-based derivatives as potential cancer therapeutics. nih.gov

Tubulin Polymerization Inhibition

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer targets. nih.gov Arylthioindoles (ATIs) are a class of compounds that bind to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of microtubule assembly and subsequent cell death. nih.gov While the provided search results focus more broadly on indole derivatives as tubulin inhibitors, the general principle of targeting tubulin polymerization is a significant area of cancer research where aza-oxindole scaffolds could potentially be applied. The development of novel tubulin polymerization inhibitors is an ongoing effort to overcome issues like drug resistance and toxicity associated with existing microtubule-targeting agents. nih.govcytoskeleton.com

CDK Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov The aza-oxindole scaffold has been successfully incorporated into potent CDK inhibitors. researchgate.net For instance, 3,5-disubstituted-7-azaindoles have shown anti-tumor activity in triple-negative breast cancer models through the inhibition of CDK2 and CDK9. nih.gov

The design of oxindole-based CDK inhibitors often involves a hybrid pharmacophore approach. nih.gov Sunitinib itself exhibits inhibitory activity against CDK2. nih.gov Numerous studies have focused on synthesizing and evaluating new oxindole and aza-oxindole derivatives as selective inhibitors of various CDKs, including CDK2 and CDK4, with the aim of inducing cell cycle arrest and apoptosis in cancer cells. nih.govnih.govmdpi.com

Emerging Therapeutic Areas and Pharmacological Targets

The aza-oxindole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. The introduction of a nitrogen atom into the oxindole ring system to form an aza-oxindole can significantly alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. Based on the activities of related aza-oxindoles, several emerging therapeutic areas and pharmacological targets can be postulated for derivatives like 1-Benzyl-4-methoxy-5-aza-2-oxindole.

Anti-inflammatory Agents:

A significant area of research for aza-oxindole derivatives has been in the treatment of inflammatory diseases. For instance, derivatives of 7-aza-2-oxindole have been synthesized and shown to possess anti-inflammatory properties. These compounds have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation. namiki-s.co.jp This suggests that the 5-aza-2-oxindole scaffold, present in this compound, could also be a valuable starting point for the development of novel anti-inflammatory agents. The mechanism of action for such compounds often involves the modulation of key signaling pathways involved in the inflammatory response.

Oncology:

The inhibition of protein kinases is a well-established strategy in cancer therapy, and various oxindole and aza-oxindole derivatives have been investigated as kinase inhibitors. Substituted oxindoles have been the subject of patents for their role as inhibitors of protein tyrosine kinases and protein serine/threonine kinases, which are crucial for cell growth, differentiation, and survival. evitachem.com The dysregulation of these kinases is a hallmark of many cancers. Furthermore, the 4-aza-2-oxindole scaffold has been explored for developing imaging agents for Tropomyosin receptor kinases (Trks), which are targets in certain cancers. This suggests that the this compound scaffold may have potential as a framework for the design of new anticancer agents that target specific protein kinases. Additionally, 5-azaisoindigo derivatives, which incorporate a 5-aza-oxindole moiety, have demonstrated antiproliferative activity against various cancer cell lines.

Infectious Diseases:

The aza-oxindole scaffold is also being explored for its potential in treating infectious diseases. For example, spiropyrrolidine derivatives containing a 5-aza-2-oxindole core have been synthesized and investigated for their anti-mycobacterial activity. This indicates that the this compound structure could serve as a template for the development of new antibacterial agents, an area of critical unmet medical need due to the rise of antibiotic resistance.

Table of Compound and Structural Features

| Compound Name | CAS Number | Molecular Formula | Core Scaffold | Key Substituents |

| This compound | 1082041-28-8 | C16H14N2O2 | 5-aza-2-oxindole | 1-Benzyl, 4-Methoxy |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzyl 4 Methoxy 5 Aza 2 Oxindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-Benzyl-4-methoxy-5-aza-2-oxindole derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign every proton and carbon in the molecule, confirming its covalent framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical this compound structure, characteristic chemical shifts (δ) are expected. The five protons of the benzyl (B1604629) ring typically appear as a multiplet in the aromatic region (δ 7.20-7.40 ppm). The methylene (B1212753) protons (-CH₂-) connecting the benzyl group to the nitrogen atom are expected to produce a singlet at approximately δ 5.1-5.7 ppm. jbpr.in The methoxy (B1213986) group (-OCH₃) protons will also yield a sharp singlet, typically around δ 3.8-4.0 ppm. rsc.org The protons on the aza-oxindole core will have distinct signals; for instance, the proton at the C6 position is anticipated to appear as a doublet around δ 7.5 ppm, while the C3 proton would be a doublet near δ 6.2 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C=O) of the oxindole (B195798) ring is the most deshielded, with a characteristic signal in the δ 165-170 ppm range. Carbons of the benzyl group and the aza-oxindole core appear in the aromatic region (δ 110-160 ppm). jbpr.in The methoxy carbon signal is expected around δ 55-56 ppm, and the benzylic methylene carbon should appear near δ 45-50 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | 167.0 |

| C3-H | 6.2 (d) | 105.0 |

| C4-OCH₃ | - | 162.0 |

| C6-H | 7.5 (d) | 130.0 |

| C7-H | - | 140.0 |

| Benzyl CH₂ | 5.3 (s) | 48.0 |

| Benzyl-aromatic H | 7.3 (m) | 127.0-136.0 |

| Methoxy OCH₃ | 3.9 (s) | 55.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of the synthesized compound and providing evidence for its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 254 | [M]⁺ (Molecular Ion) | Confirms molecular weight |

| 91 | [C₇H₇]⁺ | Tropylium ion; confirms benzyl moiety (often base peak) |

| 163 | [M - C₇H₇]⁺ | 4-methoxy-5-aza-2-oxindole cation |

| 239 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 226 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak will be the strong absorption from the amide carbonyl (C=O) stretch of the lactam ring, which typically appears in the range of 1670-1700 cm⁻¹. jbpr.in The C-O stretching of the aryl ether (methoxy group) will produce a strong band around 1250 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from both the benzyl and aza-oxindole rings will be visible in the 1450-1600 cm⁻¹ region. The C-N bond stretching will appear in the 1300-1400 cm⁻¹ range. Finally, aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be seen just below 3000 cm⁻¹. jbpr.in

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H Stretch | Aromatic Rings |

| 2850-2960 | C-H Stretch | Benzylic CH₂ |

| 1670-1700 | C=O Stretch (strong) | Amide (Lactam) |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |

| 1300-1400 | C-N Stretch | Amine/Amide |

X-ray Crystallography for Absolute Stereochemistry and Conformation

When suitable single crystals can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a key conformational feature of interest is the relative orientation of the benzyl group with respect to the planar aza-oxindole core. X-ray analysis can reveal if there is any significant deviation from planarity and describe the intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize the crystal packing. vensel.orgresearchgate.net This information is invaluable for understanding the solid-state properties of the compound and can be used in computational modeling studies. The data obtained from X-ray crystallography, such as unit cell dimensions and space group, serves as an unambiguous fingerprint for a specific crystalline form of the compound. vensel.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound and monitoring the progress of its synthesis. A stability-indicating reverse-phase HPLC method is typically developed. nih.gov

For this compound, a common approach would use a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is usually performed with a UV detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance (e.g., ~254 nm or 280 nm). jbpr.innih.gov The method is validated for specificity, linearity, accuracy, and precision. A pure sample should yield a single major peak with a consistent retention time. The peak area percentage is used to quantify the purity, which should typically be >98% for a well-purified research compound. This method can also separate the final product from any unreacted starting materials or by-products, confirming the efficacy of the purification process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-methoxy-5-aza-2-oxindole, and how can reaction efficiency be validated?

- Methodological Answer : A typical approach involves multi-step synthesis, starting with condensation reactions under reflux conditions (e.g., using aryl acids and amino-hydroxy benzoate derivatives). Key steps include controlling reaction time (15–24 hours) and temperature (80–120°C) to avoid side products. Post-reaction purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95%) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : H NMR to identify proton environments (e.g., benzyl and methoxy groups) and C NMR for carbon backbone confirmation.

- IR Spectroscopy : Detect functional groups like C=O (1680–1720 cm) and N-H stretches (3200–3400 cm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in analogous nitro-phenyl derivatives .

Cross-reference data with NIST Chemistry WebBook for validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4–8 weeks; monitor degradation via TLC or HPLC.

- Photostability : Expose to UV light (320–400 nm) and assess changes in UV-Vis spectra.

- Humidity Testing : Store at 75% relative humidity; quantify hydrolysis products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing this compound?

- Methodological Answer : The 5-aza-2-oxindole core likely forms via intramolecular nucleophilic attack, facilitated by base (e.g., KCO) or acid catalysis. Isotopic labeling (e.g., N or O) can track atom migration. Computational studies (DFT) are useful to map energy barriers and transition states, as applied in analogous benzoxazole syntheses .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

- Deuterated Solvent Trials : Compare DMSO-d vs. CDCl shifts.

- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray structures, as done for nitro-phenyl analogs .

Cross-check with NIST’s spectral databases for benchmark peaks .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., benzyl, methoxy groups) and evaluate biological activity:

- Synthetic Variations : Introduce electron-withdrawing/donating groups (e.g., -NO, -CF) at the 4-methoxy position.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases).

- Bioassays : Test inhibitory effects in enzyme-linked assays (e.g., IC determination for kinase inhibition) .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions (e.g., with GROMACS).

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.